1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol
Overview
Description
“1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1344006-94-5 . It has a molecular weight of 208.16 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 22 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current data.Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol involves its ability to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. This compound could also be used in the development of new materials with anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
In conclusion, this compound is a promising compound that exhibits potent anti-inflammatory and analgesic properties. Its unique properties and potential applications in various fields make it an important topic of scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in the development of new drugs and materials.
Scientific Research Applications
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol has been used in various scientific research studies, including in the fields of medicinal chemistry, organic synthesis, and material science. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSNLBBGIBVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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